2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the benzazepine core. One common synthetic route involves the intramolecular cyclization of N-acyl-N-ethylaniline derivatives under Friedel–Crafts alkylation conditions The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, which can provide insights into biological processes and potential therapeutic targets.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzazepine core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide include other benzazepine derivatives, such as:
1-benzazepines: Known for their potential use in treating cardiovascular diseases and neurological disorders.
2-benzazepines: Studied for their anti-inflammatory and analgesic properties.
3-benzazepines: Investigated for their potential antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.
Properties
Molecular Formula |
C20H23N3O4S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H23N3O4S2/c21-29(26,27)16-8-5-14(6-9-16)11-12-22-19(24)13-28-18-10-7-15-3-1-2-4-17(15)23-20(18)25/h1-6,8-9,18H,7,10-13H2,(H,22,24)(H,23,25)(H2,21,26,27) |
InChI Key |
GKUQXJNYVUHTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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